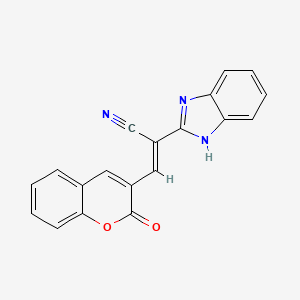![molecular formula C21H23FN2O3 B5341657 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide, also known as FPEB, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrolidinyl benzamides and has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
作用机制
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor in response to the presence of glutamate. This results in increased synaptic transmission and plasticity, which is important for learning and memory processes. This compound has also been shown to have neuroprotective effects by reducing the excitotoxicity and oxidative stress associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which is important for cognitive and motor function. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are associated with various neurological disorders.
实验室实验的优点和局限性
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide has several advantages for lab experiments, including its high selectivity and affinity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to conduct experiments with this compound.
未来方向
There are several future directions for the research and development of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and selectivity for mGluR5. Another direction is the use of this compound as a PET imaging agent for the diagnosis and monitoring of mGluR5-related diseases. Additionally, this compound could be used as a tool for studying the role of mGluR5 in various neurological disorders and for the development of novel therapeutics targeting this receptor.
合成方法
The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide involves the reaction of 2-methoxy-6-methylbenzoic acid with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-aminoethyl)-3-fluorobenzamide in the presence of triethylamine to produce the intermediate compound, which is further reacted with 1-(4-fluorophenyl)ethylamine to obtain this compound.
科学研究应用
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry and neuroscience. It has been shown to have high affinity and selectivity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a potential target for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use as a PET imaging agent for the diagnosis and monitoring of mGluR5-related diseases.
属性
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methoxy-6-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14-4-3-5-18(27-2)20(14)21(26)23-17-12-19(25)24(13-17)11-10-15-6-8-16(22)9-7-15/h3-9,17H,10-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKCGVYMNVZDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B5341574.png)
![3-[3-(1-azepanyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5341579.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5341587.png)
![1-(2-methylpyrimidin-4-yl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5341591.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![2-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5341627.png)
![7-[4-(2-furoyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5341640.png)


![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)